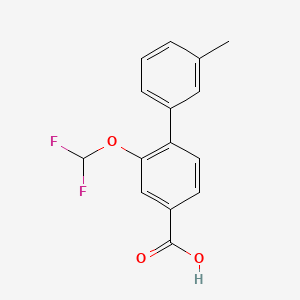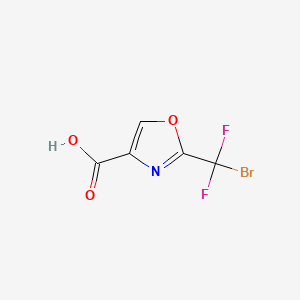
3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a methylphenyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Difluoromethoxy Group: This can be achieved by reacting a suitable precursor with difluoromethyl ether under controlled conditions.
Attachment of the Methylphenyl Group:
Formation of the Benzoic Acid Core: The final step involves the oxidation of the intermediate compound to form the benzoic acid core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methoxy)-4-(3-methylphenyl)benzoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(Trifluoromethoxy)-4-(3-methylphenyl)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and altered electronic effects compared to its analogs
Propiedades
Fórmula molecular |
C15H12F2O3 |
|---|---|
Peso molecular |
278.25 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-4-(3-methylphenyl)benzoic acid |
InChI |
InChI=1S/C15H12F2O3/c1-9-3-2-4-10(7-9)12-6-5-11(14(18)19)8-13(12)20-15(16)17/h2-8,15H,1H3,(H,18,19) |
Clave InChI |
NJFLWKKCFZBUHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















